5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline
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Overview
Description
5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound with the molecular formula C11H12ClN3O. It is a derivative of aniline, featuring a chloro group at the 5-position and a methoxy group linked to a 1-methyl-1H-pyrazol-4-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 1-methyl-1H-pyrazole-4-carbaldehyde.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to reduce any present carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but lacks the pyrazole moiety.
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline: Similar structure but lacks the chloro group.
5-Chloro-2-((1H-pyrazol-4-yl)methoxy)aniline: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the presence of both the chloro and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
1006962-56-6 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-chloro-2-[(1-methylpyrazol-4-yl)methoxy]aniline |
InChI |
InChI=1S/C11H12ClN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(12)4-10(11)13/h2-6H,7,13H2,1H3 |
InChI Key |
ROGLTLPQWXTCTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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